Methyl 5-acetyl-2-aminobenzoate
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Overview
Description
Methyl 5-acetyl-2-aminobenzoate is an organic compound with the molecular formula C10H11NO3 It is a derivative of benzoic acid, featuring an amino group at the second position, an acetyl group at the fifth position, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-acetyl-2-aminobenzoate can be synthesized through several methods. One common approach involves the acetylation of methyl 2-aminobenzoate. This reaction typically uses acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-acetyl-2-aminobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 5-acetyl-2-aminobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 5-acetyl-2-aminobenzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The acetyl group can also participate in acetylation reactions, modifying the function of proteins or other biomolecules. The pathways involved in its action depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-aminobenzoate: Lacks the acetyl group at the fifth position, making it less reactive in certain acetylation reactions.
Methyl 5-acetyl-2-hydroxybenzoate: Contains a hydroxyl group instead of an amino group, leading to different reactivity and applications.
Methyl anthranilate: Known for its use as a flavoring agent, it has a similar structure but different functional groups.
Uniqueness
Methyl 5-acetyl-2-aminobenzoate is unique due to the presence of both an amino group and an acetyl group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C10H11NO3 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
methyl 5-acetyl-2-aminobenzoate |
InChI |
InChI=1S/C10H11NO3/c1-6(12)7-3-4-9(11)8(5-7)10(13)14-2/h3-5H,11H2,1-2H3 |
InChI Key |
IENFDEATPPWYNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N)C(=O)OC |
Origin of Product |
United States |
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